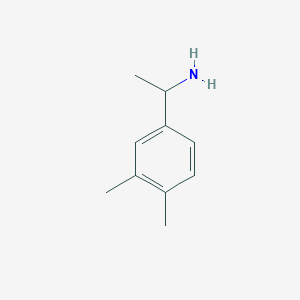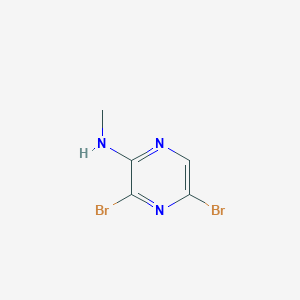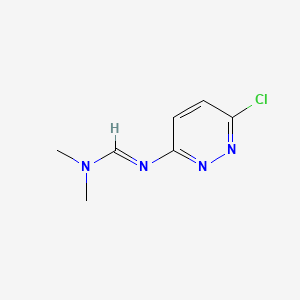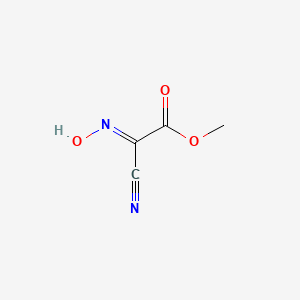
1-(3,4-Dimethylphenyl)ethanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of DMPE, a compound related to 1-(3,4-Dimethylphenyl)ethanamine, has been achieved through the alkylation of o-xylene with 1,2-dichloroethane. One study describes a clean preparation process using room temperature ionic liquids formed from anhydrous AlCl_3 and low-carbon-chain quaternary ammonium salts, such as ethylpyridine chloride or n-butylpyridine chloride. The optimized conditions for this reaction include a temperature of 70°C, a molar ratio of o-xylene to 1,2-dichloroethane of 9:1, and a reaction time of 7 hours, yielding a production rate of 56.7% . Another effective synthesis method involves Friedel-Crafts alkylation using Lewis acid catalysts like ZrCl4, AlBr3, AlCl3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN). The addition of compounds such as 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst at 50°C also favored the formation of DMPE .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethylphenyl)ethanamine would consist of an ethanamine backbone with a 3,4-dimethylphenyl substituent. The related compound DMPE has a structure that includes two 3,4-dimethylphenyl groups attached to an ethane moiety. The synthesis methods described suggest that the molecular structure of DMPE is stable under the reaction conditions and can be effectively produced using various catalysts .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-(3,4-Dimethylphenyl)ethanamine. However, the synthesis of DMPE involves a Friedel-Crafts alkylation reaction, which is a type of electrophilic aromatic substitution. This suggests that 1-(3,4-Dimethylphenyl)ethanamine could potentially undergo similar electrophilic substitution reactions on the aromatic ring, depending on the substituents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Dimethylphenyl)ethanamine are not directly reported in the provided papers. However, the synthesis process of DMPE indicates that the compound is likely to be stable at moderately high temperatures and can be synthesized in ionic liquids, which may imply certain solubility characteristics. The use of Lewis acid catalysts in the synthesis also suggests that the related compound DMPE, and by extension 1-(3,4-Dimethylphenyl)ethanamine, may have reactive sites that are sensitive to the presence of such catalysts .
Aplicaciones Científicas De Investigación
Plant-Mediated Biotransformations
1-(3,4-Dimethylphenyl)ethanamine has been studied for its potential in plant-mediated stereoselective biotransformations. A study demonstrated the use of carrot root in cholinium-based eutectic mixtures as solvents for the enantioselective preparation of chiral molecules, including the reduction of 1-(3,4-dimethylphenyl)ethanone. This process is significant in the context of green chemistry, utilizing environmentally friendly solvents and whole-cell biocatalysis (Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017).
Analytical Characterization
In the field of analytical chemistry, derivatives of 1-(3,4-Dimethylphenyl)ethanamine have been characterized. A study focused on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including 25G-NBOMe, a derivative of 1-(3,4-Dimethylphenyl)ethanamine. The study employed various analytical methods like GC-MS and LC-MS for unequivocal identification (Zuba & Sekuła, 2013).
Synthesis Applications
The synthesis and characterization of compounds related to 1-(3,4-Dimethylphenyl)ethanamine are important in research. For instance, a study described the synthesis of 1-(3,4-Dimethylphenyl)-1-[ring-U-14C]phenylethane, a 14C-labeled organic solvent used in biodegradable scintillation cocktails. This synthesis showcases the chemical's role in creating specialized compounds for scientific applications (Saito & Kurihara, 1991).
Conformational Analysis
1-(3,4-Dimethylphenyl)ethanamine has been involved in studies of conformational analysis. Research into the conformational behavior of tetraarylethanes, which includes derivatives of 1-(3,4-Dimethylphenyl)ethanamine, helps understand the molecular structures and interactions of these compounds (Dougherty, Llort, Mislow, & Blount, 1978).
Structural Chemistry
The molecular structure and properties of derivatives of 1-(3,4-Dimethylphenyl)ethanamine have been examined using techniques like X-ray diffraction and vibrational spectroscopy. These studies provide valuable information on the molecular structure and behavior of these compounds (Harada & Ogawa, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVPGYHXWUERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408191 | |
| Record name | 1-(3,4-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)ethanamine | |
CAS RN |
91251-29-5 | |
| Record name | α,3,4-Trimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)